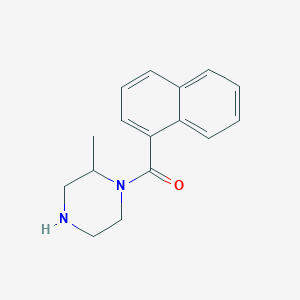

1-(2-Ethylhexyl)-2-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Ethylhexyl)-2-methylpiperazine” seems to be a derivative of 2-Ethylhexanol . 2-Ethylhexanol is an organic compound with the chemical formula CH3CH2CH2CH2CH(CH2CH3)CH2OH. It is a branched, eight-carbon chiral alcohol. It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents .

Mechanism of Action

Target of Action

Related compounds such as di(2-ethylhexyl) phthalate (dehp) are known to have neurotoxic effects and are associated with thyroid dysfunction . These compounds are widely distributed in the environment and their combined exposure can lead to complex interactions .

Mode of Action

Similar compounds like dehp are known to be endocrine disruptors . They can disrupt hormone balance by mimicking or blocking hormones, which would ultimately damage physiological functions .

Biochemical Pathways

Related compounds like dehp are known to be metabolized by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . A detailed biochemical study revealed an initial hydrolytic pathway of degradation for DEHP followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .

Pharmacokinetics

A study on dehp in rats showed that it was well-absorbed and distributed in the body, with an oral bioavailability of about 7% .

Result of Action

Related compounds like dehp have been shown to cause cancer, reproductive, developmental, nerve, and immune toxicities, and endocrine disruption effects in rodents .

Action Environment

The action of 1-(2-Ethylhexyl)-2-methylpiperazine can be influenced by various environmental factors. For instance, DEHP is a ubiquitous environmental pollutant and its action can be influenced by factors such as temperature, pH, and the presence of other chemicals . It’s worth noting that DEHP binds to dust particles in air, binds strongly to soil, and dissolves very slowly in groundwater .

properties

IUPAC Name |

1-(2-ethylhexyl)-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2/c1-4-6-7-13(5-2)11-15-9-8-14-10-12(15)3/h12-14H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTEYDSHQPCHLCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethylhexyl)-2-methylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6332232.png)

![2-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6332246.png)

![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332301.png)